PF-3635659
Overview
Description
PF-3635659 is a complex organic compound with a unique structure that includes an azetidine ring, a hydroxyphenoxy group, and multiple phenyl groups
Preparation Methods
The synthesis of PF-3635659 typically involves multiple steps, including the formation of the azetidine ring and the attachment of the hydroxyphenoxy and phenyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
PF-3635659 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PF-3635659 involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group may interact with enzymes and receptors, while the azetidine ring and phenyl groups contribute to the compound’s overall stability and reactivity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar compounds to PF-3635659 include:
1-Azetidinepentanamide, 3-(3-methoxyphenoxy)-delta,delta-dimethyl-alpha,alpha-diphenyl-: Differing by the presence of a methoxy group instead of a hydroxy group.
1-Azetidinepentanamide, 3-(4-hydroxyphenoxy)-delta,delta-dimethyl-alpha,alpha-diphenyl-: Differing by the position of the hydroxy group on the phenoxy ring. These compounds share similar structural features but may exhibit different chemical and biological properties due to the variations in their functional groups.
Properties
CAS No. |
931409-24-4 |
---|---|
Molecular Formula |
C28H32N2O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide |
InChI |
InChI=1S/C28H32N2O3/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32) |
InChI Key |
WGOJWDWKHJHXSV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O |
Canonical SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O |
Appearance |
Solid powder |
Key on ui other cas no. |
931409-24-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-hydroxyphenoxy)azetidin-1-yl)-5-methyl-2,2-diphenylhexanamide PF 3635659 PF-3635659 PF3635659 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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